3-(Propan-2-yloxy)isoquinolin-1-amine
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Overview
Description
3-(Propan-2-yloxy)isoquinolin-1-amine is a chemical compound with the molecular formula C₁₂H₁₄N₂O It is an isoquinoline derivative, which means it contains a fused benzene and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yloxy)isoquinolin-1-amine typically involves the reaction of isoquinoline derivatives with propan-2-ol under specific conditions. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment. This environmentally friendly technique allows for the high-yield synthesis of various N-isoquinolin-1-yl carbamates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalyst-free techniques. The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for research and application.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yloxy)isoquinolin-1-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(Propan-2-yloxy)isoquinolin-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(Propan-2-yloxy)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,3-bis(aryloxy)propan-2-amines: These compounds share a similar structural motif and have been studied for their antileishmanial activity.
N-(pyridin-2-yl)amides: These compounds also contain a nitrogen heterocycle and have been explored for their medicinal properties.
Uniqueness
3-(Propan-2-yloxy)isoquinolin-1-amine is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-propan-2-yloxyisoquinolin-1-amine |
InChI |
InChI=1S/C12H14N2O/c1-8(2)15-11-7-9-5-3-4-6-10(9)12(13)14-11/h3-8H,1-2H3,(H2,13,14) |
InChI Key |
CCDGRCGALWVDKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=CC=CC=C2C(=N1)N |
Origin of Product |
United States |
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